Methyl 2-cyclopentyl-2-hydroxyacetate
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Overview
Description
Methyl 2-cyclopentyl-2-hydroxyacetate is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . . This compound is of interest due to its unique structure, which includes a cyclopentyl ring and a hydroxyacetate group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopentyl-2-hydroxyacetate typically involves the esterification of cyclopentaneacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{Cyclopentaneacetic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopentyl-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of 2-cyclopentyl-2-oxoacetate.
Reduction: Formation of 2-cyclopentyl-2-hydroxyethanol.
Substitution: Formation of 2-cyclopentyl-2-chloroacetate.
Scientific Research Applications
Methyl 2-cyclopentyl-2-hydroxyacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and esterification.
Medicine: It is investigated for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 2-cyclopentyl-2-hydroxyacetate involves its hydrolysis to cyclopentaneacetic acid and methanol. This hydrolysis can be catalyzed by esterases, which are enzymes that cleave ester bonds. The released cyclopentaneacetic acid can then participate in various metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopentylacetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Ethyl 2-cyclopentyl-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester group, leading to different physical properties and reactivity.
Methyl 2-cyclopentyl-2-oxoacetate: Contains a carbonyl group instead of a hydroxy group, making it more susceptible to nucleophilic attack.
Uniqueness
Methyl 2-cyclopentyl-2-hydroxyacetate is unique due to the presence of both a cyclopentyl ring and a hydroxyacetate group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-cyclopentyl-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXMCCQZCPSJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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